

Isamfazole: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isamfazole**

Cat. No.: **B15600881**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamfazole is a pyridazinone derivative recognized for its anti-inflammatory and analgesic properties, primarily in veterinary medicine. This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of **Isamfazole**. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines established information with generalized experimental protocols and likely mechanistic pathways relevant to its therapeutic class. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical analysis.

Chemical Identity and Structure

Isamfazole, with the CAS Number 55902-02-8, is chemically identified as N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylpropan-2-yl)acetamide. Its molecular formula is $C_{22}H_{23}N_3O_2$, corresponding to a molecular weight of 361.44 g/mol .

The chemical structure of **Isamfazole** incorporates a central pyridazinone ring, a phenyl group, and an N-substituted acetamide moiety.

Figure 1: Chemical structure of **Isamfazole**.

Physicochemical Properties

Specific experimental data for the physicochemical properties of **Isamfazone** are not widely available in the public domain. The following table summarizes the known identifiers and provides placeholders for key properties that would be determined experimentally.

Property	Value	Source
IUPAC Name	N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylpropan-2-yl)acetamide	[1]
CAS Number	55902-02-8	[1]
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₂	[1]
Molecular Weight	361.44 g/mol	[1]
Appearance	Solid powder	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility in Water	Data not available (generally reported as limited)	
Solubility in DMSO	Soluble	[1]
Solubility in Ethanol	Data not available	
SMILES	CC(Cc1ccccc1)N(C)C(=O)Cn1c(=O)ccc(c2ccccc2)n1	[1]
InChI	InChI=1S/C22H23N3O2/c1-17(15-18-9-5-3-6-10-18)24(2)22(27)16-25-21(26)14-13-20(23-25)19-11-7-4-8-12-19/h3-14,17H,15-16H2,1-2H3	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **Isamfazole** (NMR, IR, Mass Spectrometry) are not readily available in scientific literature. The following sections outline the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Isamfazole** is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the protons on the pyridazinone ring, the methylene and methine protons of the N-substituted side chain, and the methyl protons. The exact chemical shifts and coupling patterns would provide detailed information about the connectivity of the molecule.
- ^{13}C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 22 carbon atoms in their unique chemical environments, including the carbonyl carbons of the amide and pyridazinone moieties, the aromatic carbons, and the aliphatic carbons of the side chain.

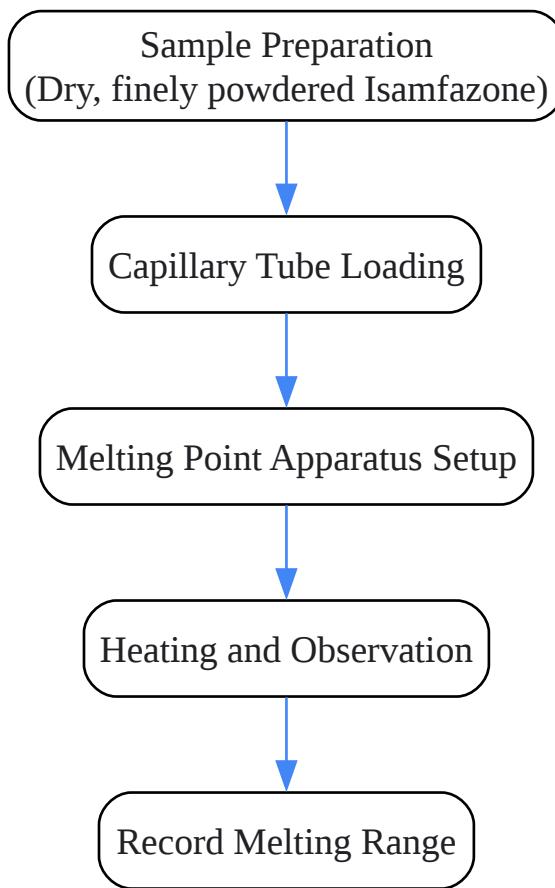
Infrared (IR) Spectroscopy

The IR spectrum of **Isamfazole** is predicted to exhibit characteristic absorption bands for its functional groups:

- C=O stretching: Strong absorptions are expected for the amide and pyridazinone carbonyl groups.
- C-N stretching: Bands corresponding to the carbon-nitrogen bonds within the amide and pyridazinone ring would be present.
- C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.
- Aromatic C=C stretching: Multiple bands are expected for the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry of **Isamfazole** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond


and fragmentation of the N-substituted side chain, providing further confirmation of the structure.

Experimental Protocols

Specific experimental protocols for the determination of **Isamfazone**'s chemical properties have not been published. The following are generalized methodologies commonly employed for the analysis of pharmaceutical compounds.

Melting Point Determination (General Protocol)

General Workflow for Melting Point Determination

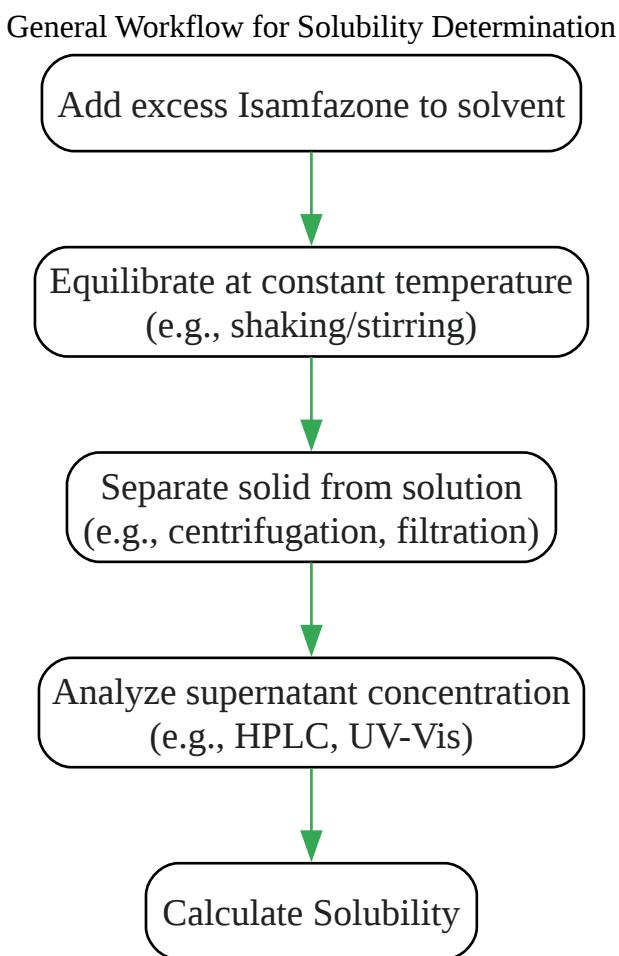

[Click to download full resolution via product page](#)

Figure 2: General workflow for melting point determination.

- Sample Preparation: A small sample of **Isamfazone** is finely powdered and thoroughly dried.

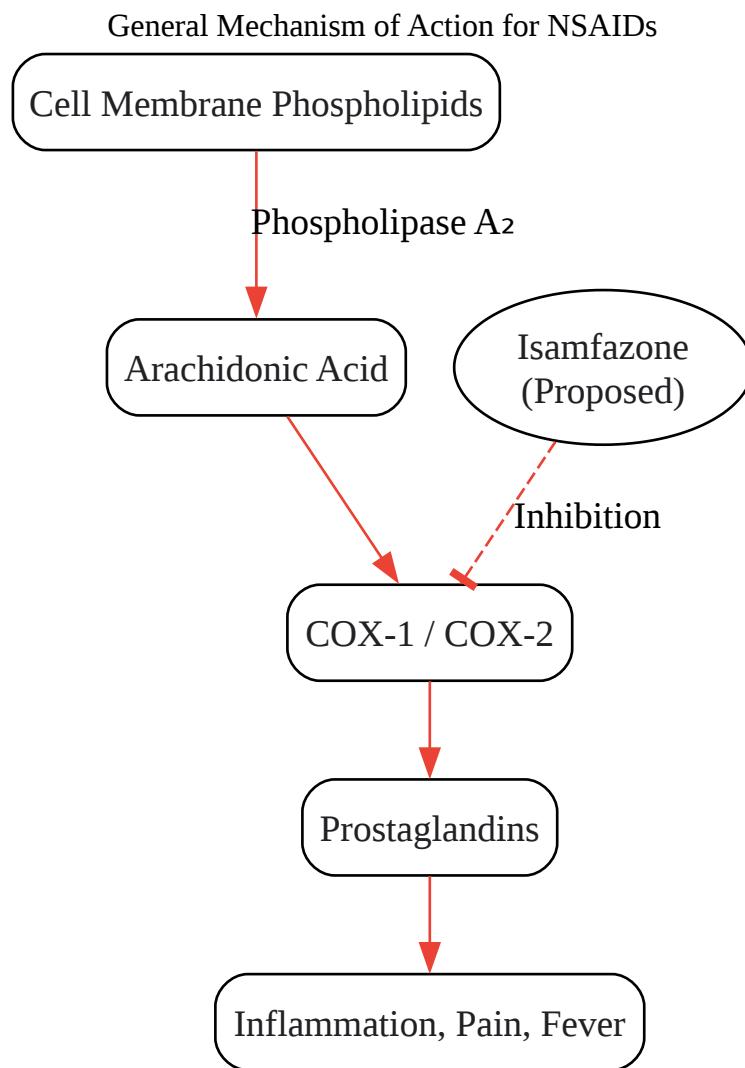
- Capillary Loading: The powdered sample is packed into a capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate, and the temperature at which melting begins and is complete is observed.
- Data Recording: The melting range is recorded.

Solubility Determination (General Protocol)

[Click to download full resolution via product page](#)

Figure 3: General workflow for solubility determination.

- Sample Preparation: An excess amount of **Isamfazole** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).


- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Analysis: The concentration of **Isamfazone** in the clear supernatant is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Mechanism of Action (Proposed)

As a non-steroidal anti-inflammatory drug (NSAID), **Isamfazone** is likely to exert its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Inhibition of the Cyclooxygenase Pathway

The generally accepted mechanism of action for NSAIDs involves the inhibition of COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, **Isamfazone** would reduce the production of pro-inflammatory prostaglandins. The specific selectivity of **Isamfazone** for COX-1 versus COX-2 has not been reported in the available literature.

[Click to download full resolution via product page](#)

Figure 4: Proposed general mechanism of action for **Isamfazole**.

Conclusion

Isamfazole is a pyridazinone derivative with established anti-inflammatory and analgesic applications. While its fundamental chemical identity is well-documented, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characteristics, and specific mechanism of action. The information and generalized protocols presented in this guide provide a framework for researchers and drug development professionals. Further experimental investigation is required to fully elucidate the quantitative chemical properties and detailed biological activity of **Isamfazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isamfazole: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600881#isamfazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com